molecular formula C5H4N2O B1320823 3-Methylisoxazole-5-carbonitrile CAS No. 65735-07-1

3-Methylisoxazole-5-carbonitrile

Cat. No.: B1320823
CAS No.: 65735-07-1
M. Wt: 108.1 g/mol
InChI Key: CWGHXEQLWFSUBS-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

3-Methylisoxazole-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Biochemical Analysis

Biochemical Properties

3-Methylisoxazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been reported to participate in cycloaddition reactions, where it acts as a dipolarophile in the presence of nitrile oxides . This interaction is essential for the synthesis of isoxazole derivatives, which have significant biological activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, thereby altering their activity and affecting downstream biochemical pathways . For example, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing its normal function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods . This information is vital for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the synthesis of isoxazole derivatives, which are important intermediates in pharmaceutical synthesis . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate cellular processes . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a catalyst such as copper(I) or ruthenium(II) . Another method involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family.

    3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.

    5-Phenylisoxazole-3-carbohydrazide: A derivative with potential biological activities.

Uniqueness

3-Methylisoxazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-1,2-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-2-5(3-6)8-7-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHXEQLWFSUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611835
Record name 3-Methyl-1,2-oxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65735-07-1
Record name 3-Methyl-5-isoxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65735-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-oxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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